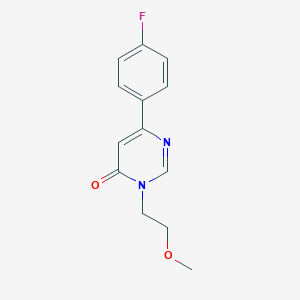

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their presence in various biological processes and potential medicinal properties. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. They are known to be the basis for several kinds of drugs and are found in many biologically significant molecules, including nucleotides of DNA and RNA .

Synthesis Analysis

The synthesis of pyrimidine derivatives can be approached through various methods. For instance, the synthesis of related compounds such as 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one was achieved using anisaldehyde, ethyl acetoacetate, and urea in the presence of a strong acidic ion-exchange membrane, yielding up to 95.2% under optimal conditions . Similarly, the synthesis of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones involved transformations under Friedel-Craft-like conditions to obtain 1-N-acylated-pyrimidine derivatives . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. X-ray diffraction analysis has been used to determine the crystal structures of related compounds, revealing conformational peculiarities that could be compared with other biologically active dihydropyrimidinones . Additionally, DFT studies have been conducted to understand the molecular structure and electronic properties of pyrimidine derivatives, which can help in characterizing the correlation between molecular structure and macroscopic properties .

Chemical Reactions Analysis

Pyrimidine derivatives undergo various chemical reactions that can modify their structure and, consequently, their biological activity. For example, the transformation of 6- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 1-N-acylated derivatives under specific conditions is an example of regiospecific acylation . The reactivity of the pyrimidine ring allows for a wide range of chemical modifications, which can be exploited to synthesize novel compounds with desired properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the novel fluorophore 6-methoxy-4-quinolone, derived from a pyrimidine precursor, exhibits strong fluorescence and high stability against light and heat, demonstrating the potential for diverse applications . The presence of fluorine atoms in the structure can significantly affect the compound's reactivity and interaction with biological targets, as seen in the synthesis of fluorinated pyrimidine derivatives .

Scientific Research Applications

Hybrid Catalysts in Pyrimidine Synthesis

The compound 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one belongs to the broader class of pyrimidine derivatives, which are of significant interest in medicinal and pharmaceutical industries due to their wide range of synthetic applications and bioavailability. Research on hybrid catalysts for the synthesis of pyrimidine scaffolds highlights the importance of these compounds. Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, have been used for the development of pyrimidine derivatives, demonstrating the compound's relevance in creating lead molecules for pharmaceutical applications (Parmar, Vala, & Patel, 2023).

Inhibitors of p38α MAP Kinase

Pyrimidine derivatives, including those related to 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one, have been identified as selective inhibitors of p38 mitogen-activated protein (MAP) kinase, a key enzyme responsible for proinflammatory cytokine release. The design, synthesis, and activity studies of these compounds suggest their potential in treating inflammatory diseases, showcasing the compound's utility in developing novel anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Optoelectronic Materials

Research into pyrimidine and quinazoline derivatives, closely related to 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one, highlights their applications in optoelectronic materials. These compounds, incorporated into π-extended conjugated systems, have been used to create novel materials for organic light-emitting diodes (OLEDs), photoelectric conversion elements, and image sensors. The versatility of these pyrimidine derivatives in the creation of optoelectronic materials emphasizes the potential of compounds like 6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one in advanced technological applications (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

properties

IUPAC Name |

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN2O2/c1-18-7-6-16-9-15-12(8-13(16)17)10-2-4-11(14)5-3-10/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGNYVTXOFPYIFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=NC(=CC1=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-fluorophenyl)-3-(2-methoxyethyl)pyrimidin-4(3H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-hydroxyphenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2510628.png)

![7-(4-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2510632.png)

![N-(2-(furan-2-yl)-2-thiomorpholinoethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2510637.png)

![2-(1,2,4-Triazol-1-ylmethyl)imidazo[1,2-a]pyridine;dihydrochloride](/img/structure/B2510639.png)

![7-[(3-chlorophenyl)methyl]-1-ethyl-3,4,9-trimethyl-5,7,9-trihydro-4H-1,2,4-tri azino[4,3-h]purine-6,8-dione](/img/structure/B2510641.png)